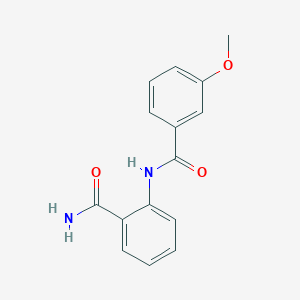

N-(2-carbamoylphenyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-carbamoylphenyl)-3-methoxybenzamide, also known as N-carbamyl-3-methoxybenzamide (NCMB), is a heterocyclic amide that has been studied for its potential medicinal properties. NCMB is an analogue of the amide family of compounds, and its structure is related to that of other amides, such as piperidines and pyrrolidines. NCMB has been studied for its potential to act as an anti-inflammatory agent, an analgesic, and a neuroprotective agent. In addition, NCMB has been studied for its potential to inhibit the growth of cancer cells, and to act as an antioxidant.

Aplicaciones Científicas De Investigación

Rhodium(III)-Catalyzed Chemodivergent Annulations

A study by Xu et al. (2018) explored the use of Rh(III)-catalyzed C-H activation in chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides. This method showcased a versatile approach to coupling reactions, highlighting the potential of N-methoxybenzamide derivatives in synthetic chemistry for creating complex molecular architectures through selective cyclizations (Youwei Xu et al., 2018).

Antibacterial Applications

Research by Haydon et al. (2010) identified 3-Methoxybenzamide derivatives as potent inhibitors of the bacterial cell division protein FtsZ, offering a pathway to develop novel antibacterial agents. Modifications to this compound led to improved pharmaceutical properties, underlining its significance in therapeutic applications against bacterial infections (D. Haydon et al., 2010).

Cell Division Inhibition

Ohashi et al. (1999) demonstrated that 3-Methoxybenzamide inhibits cell division in Bacillus subtilis by targeting the FtsZ protein, suggesting the molecule's potential use in studying bacterial cell division and developing antimicrobial strategies (Y. Ohashi et al., 1999).

Molecular Structure Analysis

Karabulut et al. (2014) conducted a study on N-3-hydroxyphenyl-4-methoxybenzamide, examining its molecular structure through X-ray diffraction and DFT calculations. This research provides insights into the influence of intermolecular interactions on the molecular geometry of benzamide derivatives, which is crucial for understanding their reactivity and potential applications in material science (Sedat Karabulut et al., 2014).

Biosensor Development

A study by Karimi-Maleh et al. (2014) described the creation of a biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam. This highlights the applicability of benzamide derivatives in developing sensitive and selective biosensors for detecting biological and pharmaceutical compounds (H. Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

2-[(3-methoxybenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-11-6-4-5-10(9-11)15(19)17-13-8-3-2-7-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSOPXUDLXCJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)

![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)

![(5-Chloro-2-methoxyphenyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2655361.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)